

# Investigating the potential of DNDI-6148 for Chagas disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6148 |           |
| Cat. No.:            | B15558969 | Get Quote |

# DNDI-6148: An Investigational Oxaborole for Chagas Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: **DNDI-6148**, a novel oxaborole compound, has demonstrated promising preclinical activity against kinetoplastid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Its mechanism of action involves the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), an essential enzyme for parasite mRNA processing. Despite showing efficacy in a mouse model of Chagas disease and a favorable safety profile in a Phase I clinical trial, the development of **DNDI-6148** has been paused due to pre-clinical findings of reproductive toxicity.[1][2] This guide provides a comprehensive overview of the available technical data on **DNDI-6148**, including its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

#### Introduction

Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America. Current treatment options, benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, particularly in the chronic stage of the disease.[1] The oxaborole class of compounds has emerged as a promising area of research for new anti-parasitic agents. **DNDI-6148** was identified as a lead



candidate from this class with potential applications for both visceral leishmaniasis and Chagas disease.[1]

### **Mechanism of Action**

**DNDI-6148** exerts its anti-parasitic effect through the inhibition of the parasite's cleavage and polyadenylation specificity factor 3 (CPSF3).[3] CPSF3 is a metal-dependent endonuclease that plays a crucial role in the maturation of pre-messenger RNA (pre-mRNA) into mature mRNA. By inhibiting this enzyme, **DNDI-6148** disrupts the processing of parasite mRNA, leading to a downstream inhibition of protein synthesis and ultimately, parasite death. This mechanism is believed to be selective for the parasite enzyme over the human homolog, providing a potential therapeutic window.





Click to download full resolution via product page

Figure 1. Proposed mechanism of action of **DNDI-6148**.

#### **Preclinical Data**

While it has been reported that **DNDI-6148** demonstrated efficacy in an in vivo model of Chagas disease, specific quantitative data on its activity against Trypanosoma cruzi have not been made publicly available.[1] The majority of the published preclinical data for **DNDI-6148** focuses on its activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These data are presented here to provide an indication of the compound's general anti-kinetoplastid properties.

In Vitro Efficacy against Leishmania donovani\*\*

| Assay                        | Cell Type                        | Parameter | Value   |
|------------------------------|----------------------------------|-----------|---------|
| Intracellular<br>Amastigotes | Mouse Peritoneal<br>Macrophages  | IC50      | 0.4 μΜ  |
| Axenic Amastigotes           | -                                | IC50      | 1.2 μΜ  |
| Cytotoxicity                 | MRC-5 (Human Lung<br>Fibroblast) | CC50      | >100 μM |

Table 1: In vitro activity of **DNDI-6148** against Leishmania donovani and a human cell line. Data extracted from Mowbray et al., J Med Chem, 2021.

# In Vivo Efficacy in a Mouse Model of Visceral

#### Leishmaniasis\*\*\*

| Dose (mg/kg, oral, twice daily for 5 days) | Parasite Burden Reduction (%) |
|--------------------------------------------|-------------------------------|
| 25                                         | 97.1                          |
| 50                                         | 99.7                          |

Table 2: In vivo efficacy of **DNDI-6148** in a Leishmania donovani infected mouse model. Data extracted from Mowbray et al., J Med Chem, 2021.



### **Pharmacokinetics in Preclinical Models\*\*\***

| Species | Dose<br>(mg/kg) | Route | Cmax<br>(µg/mL) | Tmax (h) | AUC0-24h<br>(μg.h/mL) |
|---------|-----------------|-------|-----------------|----------|-----------------------|
| Mouse   | 10              | Oral  | 1.2             | 4        | 18                    |
| Rat     | 10              | Oral  | 0.8             | 6        | 12                    |
| Dog     | 2               | Oral  | 0.5             | 4        | 8                     |

Table 3: Pharmacokinetic parameters of **DNDI-6148** in various preclinical species. Data extracted from Mowbray et al., J Med Chem, 2021.

# **Reproductive Toxicology**

The clinical development of **DNDI-6148** was paused due to findings of reproductive toxicity in preclinical studies.[2] Specific details of these findings, including the nature of the toxicity and the doses at which it was observed, have not been publicly disclosed.

# **Clinical Data: Phase I Study**

A Phase I, first-in-human, randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **DNDI-6148** in healthy male volunteers.

# **Study Design**

Population: Healthy male subjects.

Design: Single ascending dose cohorts.

Dose Range: 10 mg to 380 mg.

Formulation: Oral suspension.

### Safety and Tolerability

**DNDI-6148** was generally well-tolerated at all single oral doses tested. The majority of adverse events were mild and resolved spontaneously. No serious adverse events were reported.



**Pharmacokinetics in Humans** 

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf<br>(ng.h/mL) | t1/2 (h) |
|-----------|--------------|----------|-----------------------|----------|
| 10        | 123          | 4.0      | 2,450                 | 18.2     |
| 20        | 215          | 6.0      | 4,890                 | 19.5     |
| 40        | 389          | 6.0      | 9,870                 | 20.1     |
| 80        | 654          | 8.0      | 19,800                | 21.3     |
| 160       | 1,150        | 8.0      | 38,900                | 22.5     |
| 260       | 1,680        | 8.0      | 62,300                | 23.8     |
| 380       | 2,150        | 6.0      | 85,400                | 24.1     |

Table 4: Mean pharmacokinetic parameters of **DNDI-6148** in healthy male volunteers. Data presented are approximations based on graphical representations in the cited literature.



Click to download full resolution via product page

Figure 2. Development workflow for DNDI-6148 for Chagas disease.

# **Experimental Protocols**



Detailed experimental protocols for the evaluation of **DNDI-6148** specifically for Chagas disease have not been published. The following are generalized protocols based on standard methodologies in the field for the preclinical assessment of anti-Chagas disease drug candidates.

## In Vitro Anti-T. cruzi Amastigote Assay

- Cell Culture: Maintain a host cell line (e.g., L6 myoblasts or Vero cells) in appropriate culture medium supplemented with fetal bovine serum.
- Infection: Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at a multiplicity of infection of approximately 10:1.
- Compound Addition: After 24 hours of infection, remove the free trypomastigotes and add fresh medium containing serial dilutions of **DNDI-6148**. Include a positive control (e.g., benznidazole) and a negative control (vehicle).
- Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.
- Quantification: Fix and stain the cells (e.g., with Giemsa or a fluorescent DNA dye).
  Determine the number of intracellular amastigotes per host cell using high-content imaging or manual microscopy.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

## In Vivo Mouse Model of Acute Chagas Disease

- Animals: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
- Infection: Infect the mice intraperitoneally with a standardized inoculum of bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Brazil).
- Treatment: Initiate treatment on a specified day post-infection (e.g., day 5). Administer DNDI-6148 orally once or twice daily for a defined period (e.g., 10-20 days). Include a vehicle control group and a positive control group (e.g., benznidazole).



- Monitoring: Monitor parasitemia regularly by taking blood samples from the tail vein and counting the number of trypomastigotes in a Neubauer chamber. Monitor animal survival and clinical signs of disease.
- Endpoint Analysis: At the end of the experiment, or when humane endpoints are reached, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or parasite load determination by qPCR.
- Data Analysis: Compare the levels of parasitemia, tissue parasite burden, and survival rates between the treated and control groups.







Click to download full resolution via product page

**Figure 3.** Generalized experimental workflows for preclinical evaluation.

# **Conclusion and Future Perspectives**

**DNDI-6148** is an oxaborole with a novel mechanism of action that has shown promise as a potential treatment for Chagas disease. Its favorable safety and pharmacokinetic profile in a Phase I study were encouraging. However, the emergence of reproductive toxicity in preclinical studies has led to a halt in its clinical development for this indication.[2]

The journey of **DNDI-6148** highlights both the potential of the oxaborole class for treating kinetoplastid diseases and the significant challenges in drug development, particularly concerning long-term safety. While the future of **DNDI-6148** for Chagas disease is uncertain, the knowledge gained from its development can inform the search for new, safer analogues within the oxaborole class. Further research is warranted to understand the specific mechanisms of the observed reproductive toxicity and to design new compounds that retain the anti-parasitic efficacy while mitigating this liability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DNDI-6148 | DNDi [dndi.org]
- 2. DNDI-6148 Chagas disease | DNDi [dndi.org]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the potential of DNDI-6148 for Chagas disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#investigating-the-potential-of-dndi-6148-for-chagas-disease]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com